molecular formula C24H26ClN5O3S B2838372 N-(3-chloro-4-methoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1115915-47-3

N-(3-chloro-4-methoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2838372
CAS No.: 1115915-47-3
M. Wt: 500.01
InChI Key: LKMHFZZZAASHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a pyrimidine core linked to a sulfanyl group and a substituted phenylpiperazine moiety. The compound’s design integrates a chloro-methoxyphenyl group at the acetamide nitrogen and a 2-methoxyphenyl-substituted piperazine at the pyrimidine ring.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O3S/c1-32-20-8-7-17(15-18(20)25)27-23(31)16-34-24-26-10-9-22(28-24)30-13-11-29(12-14-30)19-5-3-4-6-21(19)33-2/h3-10,15H,11-14,16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMHFZZZAASHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:

  • Formation of the Intermediate Compounds: : The initial step often involves the preparation of intermediate compounds such as 3-chloro-4-methoxyaniline and 2-methoxyphenylpiperazine. These intermediates are synthesized through standard organic reactions like nitration, reduction, and substitution.

  • Coupling Reactions: : The intermediates are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), to form the desired product. The reaction conditions typically include a solvent like dichloromethane or DMF (dimethylformamide) and a base such as triethylamine.

  • Purification: : The final product is purified using techniques like recrystallization or column chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and temperature control, and implementing continuous flow processes to enhance yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro groups (if present in intermediates) or other reducible functionalities.

    Substitution: The chloro group in the phenyl ring can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution of the chloro group can produce various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound can be studied for its interactions with various biomolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It could be investigated for its activity against certain diseases or conditions, particularly those involving the central nervous system due to the presence of the piperazine ring.

Industry

Industrially, the compound might be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its unique structure could impart desirable properties to these products.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methoxyphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels. The piperazine ring is known to interact with neurotransmitter receptors, suggesting potential effects on neural pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Notable Properties/Activities Reference
Target Compound R1: 3-Cl, 4-OCH3; R2: 2-OCH3-Ph-Piperazine ~561.1 Not explicitly reported
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide R1: 3-Cl, 4-F; R2: Naphthyl ~329.8 Crystallographic stability
N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide R1: Acetamide; R2: 3-CF3-Ph-Piperazine ~585.5 Enhanced lipophilicity
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide R1: 4-Cl; R2: 4,6-diaminopyrimidine ~337.8 Anticancer potential (in silico)
N-(3-chloro-4-methylphenyl)-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide R1: 3-Cl, 4-CH3; R2: Thienopyrimidine ~449.9 Improved metabolic stability

Key Observations:

Substituent Effects on Bioactivity :

  • The 3-chloro-4-methoxyphenyl group in the target compound may enhance receptor binding compared to simpler halogenated phenyl groups (e.g., 4-Cl in ). The methoxy group’s electron-donating nature could influence electronic interactions in biological systems.
  • Piperazine derivatives with 2-methoxyphenyl substituents (as in the target compound) are less common than those with trifluoromethyl or tert-butyl groups (e.g., compound 9b in ). These bulkier groups often improve pharmacokinetic properties but may reduce solubility.

The sulfanyl (-S-) linker in the target compound is conserved in analogues like , suggesting its critical role in maintaining conformational flexibility for target engagement.

Pharmacological and Physicochemical Comparisons

Table 2: Experimental Data from Key Studies

Property/Parameter Target Compound N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide
Melting Point Not reported 198–200°C 175–177°C
LogP (Predicted) ~3.2 ~2.8 ~4.1
Synthetic Yield Not reported 72% 68%
Crystallographic Data Not available Monoclinic, P21/c Not reported

Key Findings:

  • Lipophilicity: The target compound’s predicted LogP (~3.2) lies between the less lipophilic diaminopyrimidine analogue (~2.8) and the highly lipophilic trifluoromethyl-piperazine derivative (~4.1). This balance may optimize membrane permeability while avoiding excessive accumulation .
  • Synthetic Challenges : The target compound’s synthesis likely requires multi-step protocols similar to those in , where yields for piperazine-containing analogues averaged 65–75%.

Methodological Insights from Structural Studies

  • Crystallography: The diaminopyrimidine analogue crystallized in a monoclinic system (P21/c), with hydrogen bonds stabilizing the sulfanyl-acetamide linkage. Similar intermolecular interactions are expected in the target compound but remain unverified due to a lack of crystallographic data .
  • NMR Analysis : Comparative NMR studies (e.g., ) suggest that substituents on the piperazine ring (e.g., 2-methoxyphenyl vs. 3-trifluoromethylbenzoyl) induce distinct chemical shifts in regions associated with aromatic protons (δ 6.5–8.5 ppm), aiding structural elucidation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.